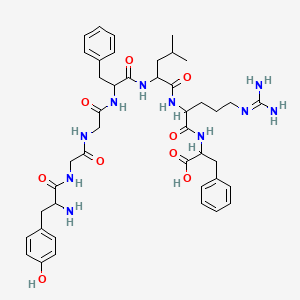

Enkephalin-leu, arg(6)-phe(7)-

Beschreibung

Contextualization of Endogenous Opioid Peptides and Enkephalins

Endogenous opioid peptides are naturally occurring molecules in the body that play a crucial role in regulating a wide array of physiological processes, including pain perception, emotional responses, stress, and reward pathways. news-medical.netbritannica.com These peptides act as neurotransmitters, binding to opioid receptors located throughout the central and peripheral nervous systems. news-medical.netnih.gov The discovery of these internal opioid systems was a landmark in neuroscience, revealing the body's own mechanisms for modulating pain and emotion, akin to the effects of exogenous opioids like morphine. britannica.comnih.gov

There are three main families of endogenous opioid peptides: endorphins, dynorphins, and enkephalins. news-medical.netmdpi.com Enkephalins, first identified in 1975, are pentapeptides, meaning they are composed of five amino acids. nih.govmdpi.com The two primary forms are methionine-enkephalin (Met-enkephalin) and leucine-enkephalin (Leu-enkephalin), distinguished by the amino acid at their C-terminus. nih.govmdpi.com Both are derived from a larger precursor protein called proenkephalin. mybiosource.comvedantu.com Enkephalins primarily interact with mu (μ) and delta (δ) opioid receptors, with a notable affinity for the delta subtype. news-medical.netwikipedia.org Their functions are extensive, ranging from analgesia and stress response regulation to the modulation of gastrointestinal motility. nih.gov

Overview of Naturally Occurring Extended Enkephalins, Including Met-enkephalin-Arg(6)-Phe(7)

Beyond the foundational pentapeptides, the processing of proenkephalin also yields larger, "extended" enkephalin molecules. annualreviews.org These naturally occurring peptides contain the core enkephalin sequence but are elongated at the C-terminus. This extension significantly influences their biological activity and receptor interaction profiles.

One of the most studied naturally occurring extended enkephalins is Met-enkephalin-Arg(6)-Phe(7) (MEAP). mdpi.comsmolecule.com This heptapeptide (B1575542), with the sequence Tyr-Gly-Gly-Phe-Met-Arg-Phe, is found in the central nervous system and the adrenal medulla. smolecule.com Research has shown that MEAP is a potent agonist at both δ- and μ-opioid receptors. annualreviews.orgsmolecule.com Another important extended enkephalin is Met-enkephalin-Arg(6)-Gly(7)-Leu(8) (MEAGL). mdpi.comwikipedia.org The existence of these extended forms suggests a more complex regulatory system than initially understood, where the specific processing of proenkephalin can generate a variety of signaling molecules with distinct properties. annualreviews.orgphysiology.org For instance, the processing of proenkephalin appears to be more complete in the brain, leading to a higher proportion of free enkephalins, whereas the adrenal medulla contains a greater amount of these larger, extended peptides. annualreviews.org

Theoretical Framework for Enkephalin-leu, Arg(6)-Phe(7)- as an Extended Leucine (B10760876) Enkephalin Analog

Building on the discovery of naturally occurring extended Met-enkephalins, researchers have conceptualized synthetic analogs to further probe the structure-activity relationships of these peptides. Enkephalin-leu, arg(6)-phe(7)- represents a theoretical extended analog of Leu-enkephalin. Its structure would be Tyr-Gly-Gly-Phe-Leu-Arg-Phe.

The rationale for designing such a molecule is multifaceted. Firstly, it allows for a direct comparison with its naturally occurring methionine counterpart, MEAP. By substituting methionine with leucine, researchers can investigate how this single amino acid change at position 5 influences receptor binding affinity, selectivity, and functional activity. Given that Leu-enkephalin itself shows a greater preference for δ-opioid receptors compared to Met-enkephalin, it is hypothesized that an extended Leu-enkephalin analog might exhibit enhanced δ-receptor selectivity or unique signaling properties. mdpi.comebi.ac.uk

Secondly, the C-terminal extension of -Arg-Phe is known to impact the peptide's stability and potency. smolecule.com The arginine and phenylalanine residues can influence how the peptide interacts with the binding pocket of the opioid receptor and may also affect its susceptibility to degradation by peptidases. nih.govwikipedia.org Studying a synthetic version allows for a controlled examination of these effects in the context of a leucine-containing enkephalin.

Significance of Investigating Extended Enkephalins in Neurobiology and Pharmacology

The study of extended enkephalins, both natural and synthetic, holds considerable importance for advancing our understanding of neurobiology and for the development of new pharmacological agents.

In neurobiology, investigating these peptides provides deeper insight into the intricate processing of proenkephalin and the differential roles of its various products in neural circuits. annualreviews.orgnih.gov The distinct distribution and receptor profiles of extended enkephalins suggest they may have specific functions in different brain regions or under particular physiological conditions, such as stress or pain. vulcanchem.comnih.gov Understanding these nuances is critical for mapping the full complexity of the endogenous opioid system.

From a pharmacological perspective, extended enkephalins serve as important lead compounds for the design of novel therapeutics. A major challenge with using natural enkephalins as drugs is their rapid degradation in the body. nih.govnih.gov The extended structures can offer improved stability. By systematically modifying these extended peptides, as exemplified by the theoretical Enkephalin-leu, arg(6)-phe(7)-, medicinal chemists can aim to develop agonists with improved pharmacokinetic profiles and greater receptor selectivity. mdpi.com Such agents could potentially offer potent pain relief with a reduced side-effect profile compared to conventional opioids, which often have issues with tolerance, dependence, and respiratory depression. nih.govupf.edu The development of more selective δ-opioid receptor agonists, for example, is a key area of research for creating new analgesics and antidepressants. nih.gov

Eigenschaften

IUPAC Name |

2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H58N10O9/c1-26(2)20-33(40(59)51-32(14-9-19-47-43(45)46)39(58)53-35(42(61)62)23-28-12-7-4-8-13-28)52-41(60)34(22-27-10-5-3-6-11-27)50-37(56)25-48-36(55)24-49-38(57)31(44)21-29-15-17-30(54)18-16-29/h3-8,10-13,15-18,26,31-35,54H,9,14,19-25,44H2,1-2H3,(H,48,55)(H,49,57)(H,50,56)(H,51,59)(H,52,60)(H,53,58)(H,61,62)(H4,45,46,47) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODBIYIUNJKCWRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H58N10O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

859.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Biology and Biosynthesis Pathways

Proenkephalin Precursor Processing and Peptide Derivation

Proenkephalin (PENK), formerly known as proenkephalin A, is the primary precursor polypeptide from which various enkephalin peptides are derived. wikipedia.org This precursor protein undergoes proteolytic cleavage to produce multiple copies of Met-enkephalin and a single copy of Leu-enkephalin. wikipedia.org The structure of proenkephalin contains the sequences for these opioid peptides, which are flanked by pairs of basic amino acid residues that serve as cleavage sites for processing enzymes. nih.govresearchgate.net The processing of proenkephalin is a critical step in the biosynthesis of enkephalins and is essential for their subsequent physiological functions. nih.gov

The proteolytic processing of proenkephalin results in a variety of biologically active peptides. wikipedia.org Each proenkephalin molecule yields four copies of Met-enkephalin, one copy of Leu-enkephalin, and other extended enkephalin-containing peptides. wikipedia.orgnih.gov Among these are the heptapeptide (B1575542) Met-enkephalin-Arg(6)-Phe(7) and the octapeptide Met-enkephalin-Arg(6)-Gly(7)-Leu(8). nih.govpnas.org The specific cleavage products generated can vary between different tissues, suggesting that the processing of proenkephalin is a regulated and tissue-specific process. nih.gov For instance, the heptapeptide Met-enkephalin-Arg(6)-Phe(7) has been isolated from bovine adrenal medullary granules and striatum. pnas.orgdoi.org

| Peptide | Amino Acid Sequence | Source of Isolation/Identification |

|---|---|---|

| Met-enkephalin | Tyr-Gly-Gly-Phe-Met | Bovine Adrenal Medulla, Brain |

| Leu-enkephalin | Tyr-Gly-Gly-Phe-Leu | Bovine Adrenal Medulla, Brain |

| Met-enkephalin-Arg(6)-Phe(7) | Tyr-Gly-Gly-Phe-Met-Arg-Phe | Bovine Adrenal Medulla, Striatum |

| Met-enkephalin-Arg(6)-Gly(7)-Leu(8) | Tyr-Gly-Gly-Phe-Met-Arg-Gly-Leu | Bovine Adrenal Medulla |

Enzymatic Processing of Proenkephalin

The conversion of the inactive proenkephalin precursor into active enkephalin peptides is accomplished by a series of specific proteases. This enzymatic cascade involves endoproteases that cleave within the precursor molecule and exopeptidases that trim the resulting peptides.

Prohormone convertases, specifically PC1 (also known as PC3) and PC2, are key endoproteases in the processing of proenkephalin. nih.govresearchgate.netnih.gov These enzymes recognize and cleave at pairs of basic amino acid residues (Lys-Arg, Arg-Arg, Lys-Lys) that flank the enkephalin sequences within the proenkephalin molecule. nih.govnih.gov Both PC1 and PC2 can process proenkephalin, but they exhibit different cleavage specificities and efficiencies. nih.govnih.gov PC2 demonstrates a broader specificity and is considered the principal enzyme for generating smaller, active opioid peptides from proenkephalin. nih.govresearchgate.net In contrast, PC1 tends to produce larger intermediate-sized processing products. nih.gov The generation of mature enkephalins, including Met-enkephalin-Arg-Phe, is significantly mediated by PC2. nih.govnih.gov

Following the initial endoproteolytic cleavage by prohormone convertases, the resulting peptides with C-terminal basic residues are further processed by carboxypeptidases. Carboxypeptidase E (CPE), also known as enkephalin convertase, is a key exopeptidase that removes the C-terminal basic residues (arginine or lysine) from the enkephalin precursors to generate the final, active enkephalin peptides. nih.govescholarship.org

In addition to the well-established roles of prohormone convertases and carboxypeptidase E, other proteases such as cathepsins are also implicated in proneuropeptide processing. escholarship.orgmdpi.com Cathepsin H, a cysteine protease, is involved in the processing of proenkephalin. mdpi.com

| Enzyme | Enzyme Class | Primary Function in Proenkephalin Processing |

|---|---|---|

| Prohormone Convertase 1 (PC1/PC3) | Serine Protease (Endoprotease) | Cleaves proenkephalin at paired basic residues to produce intermediate-sized peptides. |

| Prohormone Convertase 2 (PC2) | Serine Protease (Endoprotease) | Principal enzyme for cleaving proenkephalin to generate smaller, active opioid peptides. |

| Carboxypeptidase E (CPE) | Metallocarboxypeptidase (Exopeptidase) | Removes C-terminal basic residues from enkephalin precursors. |

| Cathepsin H | Cysteine Protease | Contributes to the processing of proenkephalin. |

Distribution of Enkephalin Biosynthesis Systems

The components of the enkephalin biosynthesis system, including proenkephalin mRNA and the resulting peptides, are widely distributed throughout the central and peripheral nervous systems, as well as in various endocrine and non-neuronal tissues. nih.govnih.gov

In the central nervous system, high concentrations of proenkephalin mRNA and enkephalin peptides are found in regions such as the caudate nucleus, hypothalamus, hippocampus, and olfactory tubercle. nih.govumich.edufrontiersin.org Enkephalinergic cells are also present in the spinal cord. nih.gov

Peripherally, the adrenal medulla is a major site of enkephalin synthesis and storage. nih.govnih.gov The enteric nervous system, particularly the myenteric plexus, contains numerous enkephalinergic neurons. nih.govnih.gov Enkephalin-containing endocrine cells are also found in the gastrointestinal mucosa. nih.gov Furthermore, proenkephalin expression has been observed in non-neuronal tissues, including the heart. nih.govnih.gov The tissue-specific processing of proenkephalin suggests that the regulation of enkephalin biosynthesis is adapted to the specific physiological roles of these peptides in different locations. nih.gov

Central Nervous System Regions of Synthesis

The synthesis of enkephalin peptides, originating from the expression of proenkephalin mRNA, is widely distributed throughout the central nervous system (CNS). nih.gov This distribution indicates the broad role of the enkephalin system in neuromodulation, including pain perception and emotional regulation. nih.gov

High levels of proenkephalin mRNA are found in regions associated with the limbic system and motor control. nih.gov In the human brain, significant expression is observed in the hypothalamus, periaqueductal gray, various mesencephalic nuclei, the bed nucleus of the stria terminalis, and the ventral pallidum. nih.gov Studies in animal models have provided a more granular map of proenkephalin synthesis. In the rat brain, the highest concentrations of proenkephalin mRNA are found in the striatum (caudate-putamen and nucleus accumbens), olfactory tubercle, and hypothalamus. nih.govfrontiersin.org Other notable areas of synthesis include the cerebral cortex, amygdala, hippocampus, and spinal cord. nih.govnih.govnih.gov This widespread but distinct anatomical distribution suggests that enkephalin peptides perform specialized functions in different neural circuits. nih.gov

Table 2: Distribution of Proenkephalin mRNA in the Central Nervous System

| CNS Region | Level of Expression | Associated Functions |

| Striatum (Caudate-Putamen, Nucleus Accumbens) | Very High | Motor control, reward, motivation. nih.gov |

| Olfactory Tubercle | High | Olfactory processing, reward. frontiersin.org |

| Hypothalamus | High | Neuroendocrine regulation, stress response. nih.gov |

| Amygdala | Moderate | Emotion, fear processing. nih.gov |

| Hippocampus | Moderate | Learning and memory. nih.gov |

| Cerebral Cortex | Moderate | Higher cognitive functions. nih.gov |

| Periaqueductal Gray | High | Pain modulation. nih.gov |

| Spinal Cord (Dorsal Horn) | Moderate | Sensory processing, pain transmission. nih.gov |

Peripheral Tissues and Endocrine Glands (e.g., Adrenal Gland, Immune Cells)

The biosynthesis of enkephalin-related peptides is not confined to the CNS. Significant synthesis also occurs in peripheral tissues, most notably the adrenal glands and various cells of the immune system, highlighting the role of these peptides in the neuroendocrine and immune responses. mdpi.comnih.gov

Adrenal Gland: The adrenal medulla is a major site of proenkephalin synthesis and storage. nih.govnih.gov Chromaffin cells within the adrenal medulla produce large quantities of proenkephalin, which is processed into a variety of enkephalin-containing peptides. nih.govembopress.org These peptides are stored in chromaffin granules alongside catecholamines and are co-released into the bloodstream in response to stress. nih.gov This suggests a systemic role for adrenal-derived enkephalins in the body's stress response. nih.gov

Immune Cells: The proenkephalin system is also expressed in the immune system, demonstrating a direct link between the opioid peptide system and immunoregulation. Proenkephalin mRNA and its peptide products have been identified in various immune cells, including T-lymphocytes and neutrophils (polymorphonuclear cells). nih.govresearchgate.net The expression of proenkephalin in T cells is upregulated upon activation, and these cells can release enkephalin-containing peptides. nih.govresearchgate.net This localized production of opioid peptides within sites of inflammation suggests they may act as paracrine or autocrine modulators of the immune response and inflammation-related pain. nih.gov

Metabolism and Enzymatic Inactivation

Primary Peptidases Involved in Enkephalin Degradation

Several key peptidases have been identified as major players in the degradation of enkephalins. These enzymes are often found in close proximity to opioid receptors, ensuring the efficient termination of the opioid signal. The main peptidases include Aminopeptidase (B13392206) N (APN), Neprilysin (NEP), Angiotensin-Converting Enzyme (ACE), and Dipeptidyl Peptidase III (DPP3).

Aminopeptidase N (APN) is a membrane-bound metallopeptidase that plays a crucial role in the inactivation of enkephalins. pnas.org APN catalyzes the cleavage of the N-terminal amino acid, specifically targeting the Tyr-Gly bond in both Leu- and Met-enkephalin. nih.govnih.gov This action releases tyrosine and the remaining tetrapeptide, Gly-Gly-Phe-Leu/Met, effectively abolishing the opioid activity of the enkephalin. nih.gov The co-localization of APN with enkephalins and opioid receptors in various brain regions underscores its physiological significance in regulating endogenous opioid signaling. nih.gov Inhibition of APN has been shown to potentiate the analgesic effects of endogenous enkephalins. pnas.org

Neprilysin, also known as neutral endopeptidase 24.11 (NEP) or enkephalinase, is another key enzyme in enkephalin metabolism. frontiersin.orgnih.gov NEP is a membrane-bound zinc metalloendopeptidase that hydrolyzes the Gly-Phe bond of enkephalins. nih.gov This cleavage results in the formation of the Tyr-Gly-Gly fragment and Phe-Leu or Phe-Met. nih.gov While often referred to as "enkephalinase," NEP has a broad substrate specificity and is involved in the metabolism of various other bioactive peptides. nih.govdoi.org The inhibition of NEP, particularly in combination with APN inhibition, leads to a significant increase in the levels of endogenous enkephalins and produces potent analgesic effects. pnas.org

Angiotensin-Converting Enzyme (ACE) is a dipeptidyl carboxypeptidase that is well-known for its role in the renin-angiotensin system. biorxiv.orgyoutube.com While ACE has a relatively low affinity for the pentapeptide enkephalins, it plays a significant role in the hydrolysis of extended enkephalins, such as Met-enkephalin-Arg(6)-Phe(7). nih.govnih.gov ACE cleaves the Phe-Met bond in these larger peptides, contributing to their degradation. biorxiv.org Specifically, the N-domain of ACE is highly efficient in cleaving Met-enkephalin-Arg(6)-Phe(7). biorxiv.orgnih.gov This action can lead to the formation of Met-enkephalin from its larger precursors. nih.gov

Carboxypeptidase A6 (CPA6) is an extracellular protease with a preference for cleaving C-terminal hydrophobic amino acids. While its direct and primary role in the degradation of the core enkephalin pentapeptides is less established compared to APN and NEP, its activity is relevant in the processing of larger proenkephalin-derived peptides that may be precursors to or extended forms of enkephalins.

In addition to the well-characterized peptidases, other endopeptidases are involved in the inactivation of extended enkephalins. One such enzymatic activity leads to the release of the tetrapeptide Tyr-Gly-Gly-Phe from Met-enkephalin-Arg(6)-Phe(7). nih.gov This cleavage pathway is distinct from the actions of NEP, ACE, and APN. nih.gov The presence of these alternative degradation pathways highlights the complexity of enkephalin metabolism and the multiple enzymatic systems that ensure the precise control of their signaling.

Differential Metabolic Pathways for Extended Enkephalins (e.g., Met-enkephalin-Arg(6)-Phe(7))

Extended enkephalins, such as Met-enkephalin-Arg(6)-Phe(7), are subject to different primary metabolic pathways compared to the pentapeptide enkephalins. While Leu-enkephalin is predominantly degraded by an aminopeptidase (cleaving the Tyr-Gly bond) and a non-aminopeptidase enkephalinase (cleaving the Gly-Phe bond), the metabolism of Met-enkephalin-Arg(6)-Phe(7) is primarily mediated by Angiotensin-Converting Enzyme (ACE). nih.gov

Incubation of Met-enkephalin-Arg(6)-Phe(7) with synaptosomal plasma membranes results in the major products Arg-Phe and Met-enkephalin. nih.gov This cleavage is effectively inhibited by low concentrations of ACE inhibitors, but not by inhibitors of neprilysin, indicating that ACE is the principal enzyme responsible for this specific metabolic conversion. nih.gov This pathway may serve as a mechanism for the generation of Met-enkephalin from larger precursor molecules in the central nervous system. nih.gov

Table of Peptidases and their Cleavage Sites in Enkephalin Metabolism

| Enzyme | Abbreviation | Cleavage Site on Enkephalins | Primary Substrates |

|---|---|---|---|

| Aminopeptidase N | APN | Tyr¹-Gly² | Leu-enkephalin, Met-enkephalin |

| Neprilysin | NEP | Gly³-Phe⁴ | Leu-enkephalin, Met-enkephalin |

| Angiotensin-Converting Enzyme | ACE | Phe⁵-Met⁶ (in extended forms) | Met-enkephalin-Arg⁶-Phe⁷ |

| Dipeptidyl Peptidase III | DPP3 | Gly²-Gly³ | Leu-enkephalin, Met-enkephalin |

| Endopeptidase | - | Phe⁴-Met⁵ (in extended forms) | Met-enkephalin-Arg⁶-Phe⁷ |

Strategies for Modulating Enkephalin Degradation in Research

Understanding the specific enzymes responsible for the degradation of extended enkephalins allows researchers to employ targeted strategies to inhibit this process, thereby prolonging the peptide's activity and enabling the study of its physiological effects.

A common and powerful research strategy involves the use of a "cocktail" of peptidase inhibitors to simultaneously block the major degradation pathways. The combination of amastatin (B1665947), captopril, and phosphoramidon (B1677721) has proven highly effective in protecting extended enkephalins from hydrolysis. nih.govnih.gov

Amastatin is an inhibitor of aminopeptidases, which cleave the N-terminal tyrosine residue from the enkephalin sequence. nih.gov

Captopril inhibits Angiotensin-Converting Enzyme (ACE), a dipeptidyl carboxypeptidase that can cleave the C-terminal dipeptide. nih.govnih.gov

Phosphoramidon targets endopeptidase-24.11 (Neprilysin), which cleaves the peptide at internal sites. nih.govnih.gov

Research has demonstrated that when [Met]-enkephalin-Arg(6)-Phe(7) is incubated with guinea-pig striatal membranes in the presence of this inhibitor cocktail, its degradation is dramatically reduced. nih.gov While a single inhibitor like amastatin still allows for significant hydrolysis, the combination of all three can leave 87% or more of the peptide intact after 60 minutes of incubation. nih.gov This protective effect potentiates the biological actions of the enkephalin. nih.gov

Table 1: Effect of Peptidase Inhibitors on the Hydrolysis of [Met]-enkephalin-Arg(6)-Phe(7) in Guinea-Pig Striatal Membranes

| Inhibitor(s) Present | Incubation Time | Percentage of Peptide Remaining | Key Degrading Enzyme(s) Targeted |

| None | 45 min | 0% | Aminopeptidase, ACE, Endopeptidase-24.11 |

| Amastatin | 60 min | ~8% | Aminopeptidase |

| Amastatin + Captopril | 60 min | ~40-50% | Aminopeptidase, ACE |

| Amastatin + Captopril + Phosphoramidon | 60 min | ≥87% | Aminopeptidase, ACE, Endopeptidase-24.11 |

Data synthesized from findings reported in scientific literature. nih.gov

The profound instability of natural enkephalins in the presence of peptidases underscores a significant challenge for their development as therapeutic agents. This inherent vulnerability is the primary driver for the design of synthetic extended enkephalins with enhanced enzymatic stability. The knowledge gained from inhibitor studies directly informs the strategies used to create these more robust analogs.

Several chemical modification strategies are employed to protect synthetic peptides from the types of degradation observed with natural enkephalins:

N-Terminal Modification : To protect against aminopeptidases, the N-terminus can be modified. A common approach is N-terminal acetylation, which has been shown to significantly enhance stability against enzymes like aminopeptidase M. nih.gov

Amino Acid Substitution : Replacing L-amino acids at cleavage sites with D-amino acids can render the peptide bond unrecognizable to peptidases, significantly prolonging the peptide's half-life. mdpi.comias.ac.in

Backbone Cyclization : Creating cyclic or "stapled" peptides restricts the conformational flexibility of the molecule. rsc.org This structural constraint can prevent the peptide from fitting into the active site of degrading enzymes, leading to a dramatic increase in stability and prolonged biological activity. rsc.org

By understanding that enzymes like aminopeptidases and carboxypeptidases are key culprits in the inactivation of extended enkephalins, medicinal chemists can rationally design synthetic analogs that are specifically modified at the N- and C-termini or contain other modifications to resist cleavage and exert more durable physiological effects.

Receptor Pharmacology and Signal Transduction Mechanisms

Opioid Receptor Binding Specificity of Enkephalins

Enkephalins exhibit a degree of selectivity in their binding to the different subtypes of opioid receptors, which include the delta-opioid receptor (DOPr), mu-opioid receptor (MOPr), and kappa-opioid receptor (KOPr). mdpi.comnih.govmdpi.com This differential affinity is a key determinant of their specific physiological effects.

Leu-enkephalin and its variants are recognized as the primary endogenous ligands for the delta-opioid receptor (DOPr). mdpi.comnih.govabcam.commedchemexpress.com Research has consistently demonstrated that Leu-enkephalin and its related peptides, including Leu-enkephalin-Arg-Phe, exhibit a high affinity for DOPr. mdpi.comnih.govabcam.comsmolecule.com This interaction is central to their roles in modulating pain perception and emotional responses. abcam.com Studies have shown that the activation of DOPr by enkephalins can lead to analgesic effects with a potentially lower risk of addiction compared to MOPr agonists. abcam.com The binding of Leu-enkephalin to DOPr has been characterized in various tissues, including the nervous system and immune cells. abcam.comnih.gov

While the primary target of Leu-enkephalin and its derivatives is the DOPr, they also demonstrate significant binding affinity for the mu-opioid receptor (MOPr). mdpi.comnih.govabcam.com The interaction with MOPr contributes to the analgesic and other physiological effects of these peptides. abcam.com For instance, Met-enkephalin-Arg-Phe, a closely related heptapeptide (B1575542), acts as a potent ligand for the MOPr. abcam.comuniprot.org Its binding to MOPr in specific brain regions, such as the nucleus accumbens, can modulate synaptic transmission. abcam.comuniprot.org The affinity of enkephalins for MOPr is generally lower than their affinity for DOPr, but it is still physiologically relevant. peptidesociety.org

The interaction of Leu-enkephalin and its extended forms with the kappa-opioid receptor (KOPr) is generally characterized by a lower affinity compared to DOPr and MOPr. peptidesociety.org Some studies suggest that certain enkephalin derivatives might interact with subtypes of the KOPr, such as the κ2 receptor. researchgate.net However, the primary physiological effects of Leu-enkephalin-Arg-Phe are not typically mediated through KOPr activation. Research has also explored the binding of enkephalin analogs to other opioid receptor subtypes and the formation of receptor heterodimers, such as KOR-DOR heterodimers, which can influence ligand binding and signaling. nih.gov

Met-enkephalin-Arg(6)-Phe(7) (MERF) is an endogenous heptapeptide derived from proenkephalin that shares structural similarities with Leu-enkephalin-Arg-Phe. nih.govnih.gov Studies on MERF provide valuable insights into the receptor binding profile of these extended enkephalins. MERF has been shown to bind to multiple opioid receptors. It is a potent ligand for the MOPr and also interacts with DOPr. abcam.comuniprot.org Some research indicates that MERF may also bind to κ2-like opioid sites. nih.gov The binding affinity of MERF can be influenced by the presence of peptidase inhibitors, which prevent its degradation and enhance its interaction with opioid receptors. jpp.krakow.pl The relative potency of MERF in displacing other opioid ligands highlights its complex receptor interaction profile. cdnsciencepub.com

| Compound | Primary Receptor Target(s) | Notes |

| Leu-enkephalin | DOPr | Also binds to MOPr with lower affinity. mdpi.comnih.govabcam.com |

| Met-enkephalin | DOPr | Also binds to MOPr with lower affinity. mdpi.comnih.gov |

| Met-enkephalin-Arg(6)-Phe(7) (MERF) | MOPr, DOPr | Acts as a strong ligand for MOPr. abcam.comuniprot.org Also shows affinity for κ2-like sites. nih.gov |

| Leu-enkephalin-Arg(6)-Phe(7)- | DOPr, MOPr | Assumed to have a high affinity for DOPr, similar to Leu-enkephalin, with additional interactions at MOPr. |

G-Protein Coupled Receptor (GPCR) Signaling

Opioid receptors, including those activated by enkephalins, are members of the G-protein coupled receptor (GPCR) superfamily. wikipedia.orgwikipedia.orgmdpi.comnovusbio.com The binding of an agonist like Leu-enkephalin-Arg-Phe to its receptor initiates a conformational change in the receptor, which in turn activates intracellular G-proteins. wikipedia.orgwikipedia.org This activation is a critical step in transducing the extracellular signal into an intracellular response. nih.gov

Opioid receptors predominantly couple to inhibitory G-proteins of the Gi/Go family. nih.govrpsg.org.uknih.govuobasrah.edu.iq The activation of these G-proteins by enkephalins leads to the inhibition of adenylyl cyclase, which reduces the intracellular concentration of cyclic AMP (cAMP). pnas.org This signaling pathway is a hallmark of opioid receptor activation. The inhibitory effects of enkephalins are mediated by the dissociation of the G-protein into its α and βγ subunits. nih.gov These subunits can then interact with various downstream effector molecules, including ion channels. uobasrah.edu.iq For example, the βγ subunits can directly modulate the activity of potassium and calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release. uobasrah.edu.iq Studies using pertussis toxin, which inactivates Gi/Go proteins, have confirmed the crucial role of this pathway in mediating the inhibitory effects of enkephalins. nih.govnih.gov

Downstream Intracellular Signaling Cascades

Upon agonist binding, opioid receptors undergo a conformational change that triggers the dissociation of the heterotrimeric G protein into its Gα and Gβγ subunits. bachem.com These subunits then interact with various downstream effectors to propagate the signal within the cell.

The primary signaling pathway for opioid receptors is mediated by the Gαi/o subunit, which inhibits the enzyme adenylyl cyclase. bachem.comresearchgate.net This action leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP). bachem.com The Gβγ subunit also plays a critical role in signal transduction by directly modulating ion channel activity. It promotes the opening of G protein-gated inwardly rectifying potassium (GIRK) channels and inhibits voltage-gated calcium channels (VGCCs). bachem.com The combined effect of decreased cAMP levels, potassium ion efflux, and reduced calcium ion influx leads to hyperpolarization of the cell membrane and a reduction in neuronal excitability and neurotransmitter release.

While specific, detailed signaling profiles for Enkephalin-leu, arg(6)-phe(7)- are not extensively characterized in current literature, its action is predicated on these fundamental opioid receptor signaling pathways. Peptides derived from proenkephalin A, such as the structurally related Met-enkephalin-Arg-Phe, demonstrate comparable affinities for both μ- (mu) and δ- (delta) opioid receptors, with a lower affinity for κ- (kappa) sites, suggesting their signaling is mediated through these canonical pathways. annualreviews.org

Neurobiological and Physiological Roles in Research Models

Central Nervous System Modulatory Functions

Enkephalins are a class of endogenous opioid peptides that play a pivotal role in a wide array of physiological processes within the central nervous system. nih.gov They exert their effects by binding to opioid receptors, which are widely distributed throughout the brain and spinal cord. nih.govphysio-pedia.com The modulatory functions of enkephalins are critical in the regulation of pain, emotional responses, and autonomic functions.

Nociception and Antinociception Mechanisms in Animal Models (e.g., tail-flick response)

Enkephalins are well-established as potent modulators of pain perception. nih.gov In animal models, the administration of enkephalin analogs has been shown to produce significant antinociceptive effects, demonstrated through various assays such as the hot-plate and tail-flick tests. nih.gov These tests measure the latency of a withdrawal response to a thermal stimulus, providing an indication of the analgesic efficacy of a compound. nih.govresearchgate.net

The antinociceptive properties of enkephalins are mediated through their interaction with opioid receptors, leading to an inhibition of the transmission of pain signals. physio-pedia.comresearchgate.net While Leu-enkephalin itself has a short half-life, more stable synthetic analogs have demonstrated prolonged analgesic effects in preclinical studies. nih.gov

| Animal Model | Assay | Observed Effect of Enkephalin Analog |

|---|---|---|

| Mouse | Hot-Plate Test | Increased latency to paw licking or jumping in response to a thermal stimulus. nih.gov |

| Rat | Tail-Flick Test | Delayed tail withdrawal from a radiant heat source. |

| Mouse | Formalin Injection Model | Reduction in paw licking and flinching behaviors following formalin injection. nih.gov |

At the spinal level, enkephalins are crucial in modulating nociceptive signals. They are released by spinal interneurons and act to suppress the activity of ascending neurons that transmit pain information to higher brain centers. nih.govnih.gov This modulation occurs in the dorsal horn of the spinal cord, a key area for the processing of sensory information. ucsf.edufrontiersin.org

Enkephalins exert their effects by binding to opioid receptors on both the presynaptic terminals of primary afferent neurons and the postsynaptic membranes of dorsal horn neurons. physio-pedia.com This binding leads to a reduction in the release of excitatory neurotransmitters, such as glutamate (B1630785) and substance P, and hyperpolarization of the postsynaptic neuron, thereby dampening the transmission of pain signals. nih.govresearchgate.net

The central nervous system possesses a descending pain modulatory system that can inhibit or facilitate nociceptive transmission at the spinal level. physio-pedia.comnih.gov This system originates in brainstem regions such as the periaqueductal gray (PAG) and the rostral ventromedial medulla (RVM). physio-pedia.comnih.gov Enkephalins are integral components of this descending pathway. nih.gov

Activation of neurons in the PAG can lead to the release of enkephalins in the RVM and the spinal cord dorsal horn. nih.gov This release of enkephalins contributes to the suppression of pain signals by activating spinal interneurons that inhibit the transmission of nociceptive information. nih.govnih.gov This descending control is a critical mechanism for the endogenous regulation of pain.

Neuroendocrine Regulation, Including Hypothalamic-Pituitary-Adrenal (HPA) Axis

Enkephalins also play a role in neuroendocrine regulation, particularly in modulating the body's response to stress via the hypothalamic-pituitary-adrenal (HPA) axis. nih.gov The HPA axis is a crucial neuroendocrine system that regulates numerous physiological processes, including stress responses, metabolism, and immune function. nih.govfrontiersin.org

The activity of the HPA axis is initiated by the release of corticotropin-releasing factor (CRF) from the hypothalamus. icahealth.comresearchgate.net Research indicates that enkephalins can inhibit the secretion of CRF from the paraventricular nucleus of the hypothalamus. nih.gov This inhibitory action helps to regulate the stress response by preventing excessive activation of the HPA axis. nih.gov

| Brain Region | Action of Enkephalins | Effect on HPA Axis |

|---|---|---|

| Paraventricular Nucleus of the Hypothalamus | Inhibition of corticotropin-releasing factor (CRF) secretion. nih.gov | Suppression of HPA axis activation. nih.gov |

| Anterior Pituitary Gland | Modulation of adrenocorticotropic hormone (ACTH) release. | Regulation of glucocorticoid secretion from the adrenal cortex. |

Modulation of Reward Pathways

The brain's reward pathways are essential for reinforcing behaviors that are critical for survival. nih.gov Enkephalins are known to influence these pathways, particularly the mesolimbic dopamine (B1211576) system, which includes the ventral tegmental area (VTA) and the nucleus accumbens. nih.gov

Activation of opioid receptors by enkephalins in these regions can enhance the release of dopamine, a neurotransmitter associated with pleasure and reward. nih.gov This modulation of the reward circuitry contributes to the feelings of satisfaction and positive reinforcement. nih.gov

Influence on Synaptic Transmission and Inhibitory Pathways

Enkephalins exert a significant influence on synaptic transmission throughout the central nervous system. nih.gov By binding to opioid receptors, they can modulate the release of various neurotransmitters, both excitatory and inhibitory. nih.govphysio-pedia.com A primary mechanism of enkephalin action is the inhibition of neurotransmitter release from presynaptic terminals. nih.gov

Distribution and Localization of Enkephalinergic Pathways in the Brain

The heptapeptide (B1575542) Met-enkephalin-Arg(6)-Phe(7) is widely distributed throughout the central nervous system (CNS) of vertebrates, including humans, often in concentrations comparable to or greater than that of Leu-enkephalin. mdpi.comnih.gov Its presence in key areas of the brain underscores its importance as an opioid agonist and neuromodulator, rather than merely a precursor to Met-enkephalin. nih.gov

Enkephalinergic pathways containing this peptide have been identified in several critical brain regions:

Striatum : High concentrations of Met-enkephalin-Arg(6)-Phe(7) are found in the striatum of rats, cattle, and humans. nih.gov This region is a key component of the motor and reward systems.

Limbic System : Enkephalins are distributed throughout the limbic system, which is involved in emotion, memory, and arousal. mdpi.com Specific areas include the nucleus accumbens and the ventral tegmental area, centers rich in opioid receptors that are crucial for the brain's reward pathways. mdpi.com

Hypothalamus : The peptide is present in the hypothalamus, particularly the paraventricular nucleus. mdpi.comnih.gov Here, enkephalins can inhibit the secretion of corticotropin-releasing factor (CRF), thereby regulating the stress response mediated by the hypothalamic-pituitary-adrenal (HPA) axis. mdpi.com

Amygdala, Substantia Nigra, and Periaqueductal Gray (PAG) : Studies have shown the presence of Met-enkephalin-Arg(6)-Phe(7) immunoreactivity in these areas. nih.gov The amygdala is central to processing fear and emotional responses, the substantia nigra is involved in reward and movement, and the PAG is a primary control center for descending pain modulation. mdpi.comnih.gov

This extensive distribution allows Met-enkephalin-Arg(6)-Phe(7) to participate in a wide array of neurological functions, including pain regulation, stress response, emotional regulation, and reward processing. mdpi.comnih.gov

Peripheral System Involvement and Functional Studies

Beyond the central nervous system, Met-enkephalin-Arg(6)-Phe(7) demonstrates significant physiological activity in peripheral tissues and systems.

Cardioprotective Effects (e.g., in isolated cardiomyocytes)

Research has identified Met-enkephalin-Arg(6)-Phe(7), also referred to as MEAP, as a potential cardioprotective agent. nih.gov Studies using isolated, buffer-perfused rabbit hearts subjected to ischemia and reperfusion demonstrated that MEAP could improve the heart's tolerance to ischemic events. nih.govresearchgate.net

In these experimental models, hearts treated with MEAP showed a significant reduction in infarct size compared to controls. nih.gov One study found that infarct size in control hearts was 33% (+/- 4%), while MEAP treatment 24 hours before ischemia reduced the infarct size to 14% (+/- 4%). nih.gov This suggests that the peptide can induce cardioprotection. Furthermore, the protective effect was observed even when MEAP was administered intramuscularly 24 hours before the ischemic event, indicating that it can be absorbed from a distant tissue and act in a hormonal manner to exert its cardioprotective effects. nih.gov These findings support the hypothesis that MEAP may function as a hormonal modulator of ischemic tolerance. nih.gov

| Research Model | Experimental Setup | Key Finding | Reference |

| Isolated Rabbit Heart | 25-min ischemia, 2-hr reperfusion | MEAP treatment significantly reduced myocardial infarct size. | nih.gov |

| In vivo Rabbit Model | Intramuscular MEAP injection 24 hrs prior to heart isolation | MEAP was absorbed and exerted a distant cardioprotective effect. | nih.gov |

Role in Adrenal Medulla Function and Catecholamine Co-storage

Met-enkephalin-Arg(6)-Phe(7) is found in high concentrations in the adrenal medulla, where it is co-stored with catecholamines in chromaffin granules. nih.govnih.govwikipedia.org The adrenal medulla contains two main types of chromaffin cells: those that store adrenaline (A cells) and those that store noradrenaline (NA cells). nih.gov

Immunohistochemical studies in the hamster adrenal medulla have shown that both A and NA cells exhibit intense immunoreactivity for Met-enkephalin-Arg(6)-Phe(7). nih.gov This indicates that the heptapeptide is stored alongside both adrenaline and noradrenaline within the secretory granules of these cells. nih.gov Stimulation of adrenal medullary chromaffin cells leads to the simultaneous, Ca2+-dependent co-release of both enkephalins and catecholamines. nih.gov This co-release mechanism suggests a coordinated functional relationship between the opioid peptide and catecholamine systems, particularly in the body's "fight-or-flight" stress response. mdpi.com

Potential Interactions in Peripheral Nervous System and Immune Cells

Enkephalins, including their variants, play a significant role in the peripheral nervous system (PNS) and exhibit immunomodulatory functions. mdpi.comnih.gov

Peripheral Nervous System : In the PNS, enkephalins act as neurotransmitters that modulate pain signals. mdpi.comnih.gov They can inhibit the release of excitatory neurotransmitters from primary afferent neurons, thereby providing a natural mechanism for pain relief at the peripheral level. mdpi.com

Immune Cells : Met-enkephalin-Arg(6)-Phe(7) has been shown to have a potential immunoregulatory function involving granulocytes, a type of white blood cell. nih.gov In studies on both human and invertebrate granulocytes, the heptapeptide was found to stimulate locomotory activity, adherence, and conformational changes. nih.gov It enhanced the mobility and velocity of responsive human granulocytes (5 µm/min) and invertebrate immunocytes (2.1 µm/min). nih.gov These stimulatory effects suggest that Met-enkephalin-Arg(6)-Phe(7) can modulate the activity of immune cells, playing a role in processes like inflammation. mdpi.comnih.gov

| Cell/System | Observed Effect of Met-enkephalin-Arg(6)-Phe(7) | Implication | Reference |

| Human Granulocytes | Stimulated locomotory activity, adherence, and conformational changes. | Potential immunoregulatory and anti-inflammatory role. | nih.gov |

| Invertebrate Granulocytes | Stimulated locomotory activity, adherence, and conformational changes. | Evolutionary conserved immunomodulatory function. | nih.gov |

| Peripheral Nociceptors | Inhibition of excitatory neurotransmitter release. | Peripheral pain modulation. | mdpi.com |

Structure Activity Relationship Sar Studies and Analog Development

Critical Amino Acid Residues for Opioid Activity and Receptor Selectivity

The opioid activity and receptor selectivity of enkephalin-based peptides are dictated by specific amino acid residues within their sequence. The foundational structure for opioid activity resides in the N-terminal pentapeptide sequence Tyr-Gly-Gly-Phe-Leu/Met. The tyrosine residue at position 1 (Tyr¹) is paramount for opioid activity, with its phenolic hydroxyl group and amino terminus forming a crucial pharmacophore that interacts with opioid receptors. nih.gov The phenylalanine residue at position 4 (Phe⁴) also plays a significant role in receptor binding. xiahepublishing.com

In the context of extended enkephalins like Enkephalin-leu, arg(6)-phe(7)-, the C-terminal extension significantly influences receptor affinity and selectivity. The addition of arginine at position 6 (Arg⁶) and phenylalanine at position 7 (Phe⁷) can modulate the interaction with different opioid receptor subtypes. For instance, the presence of a C-terminal extension can enhance selectivity for the µ-opioid receptor. nih.gov

Substitution of the glycine (B1666218) at position 2 (Gly²) with a D-amino acid, such as D-alanine, has been a common and effective strategy to increase opioid activity. This substitution provides steric hindrance that protects the Tyr¹-D-Ala² peptide bond from degradation by aminopeptidases, a primary metabolic pathway for enkephalins. scilit.com This increased stability leads to a more sustained presence of the active peptide at the receptor site.

The following table summarizes the key amino acid residues and their roles in the activity of enkephalin analogs:

| Residue Position | Amino Acid | Role in Opioid Activity and Selectivity |

| 1 | Tyrosine (Tyr) | Essential for receptor binding; forms a key part of the opioid pharmacophore. nih.gov |

| 2 | Glycine (Gly) | Susceptible to enzymatic degradation; substitution with D-amino acids enhances stability. scilit.com |

| 4 | Phenylalanine (Phe) | Important for receptor affinity. xiahepublishing.com |

| 6 | Arginine (Arg) | Part of the C-terminal extension that can modulate receptor selectivity. |

| 7 | Phenylalanine (Phe) | Part of the C-terminal extension that can influence receptor binding. |

Conformational Preferences and Receptor Recognition Mechanisms (e.g., Beta-bends)

The three-dimensional conformation of enkephalin peptides is critical for their recognition and binding to opioid receptors. These flexible peptides can adopt various conformations in solution, but it is believed that a specific "bioactive conformation" is required for receptor interaction. One of the most studied conformational motifs in enkephalins is the β-bend, or β-turn.

A β-bend is a secondary structure motif where the polypeptide chain reverses its direction. In enkephalins, a β-bend often involves the Gly³-Phe⁴ region, which allows the N-terminal Tyr¹ and the C-terminal Leu⁵/Met⁵ residues to be brought into a specific spatial arrangement that is favorable for receptor binding. nih.govacs.org Molecular modeling and spectroscopic studies have suggested that a folded conformation, stabilized by intramolecular hydrogen bonds to form a β-bend, is a low-energy and preferred state for many enkephalin analogs in solution. acs.org

Strategies for Enhancing Metabolic Stability of Extended Enkephalins

A major challenge in the therapeutic application of enkephalins is their rapid degradation by peptidases in the body. scilit.com Several strategies have been developed to enhance the metabolic stability of these peptides, thereby prolonging their analgesic effects.

D-Amino Acid Substitutions (e.g., Tyr-D-Ala-Gly-Phe-D-Nle-Arg-Phe)

As previously mentioned, the substitution of L-amino acids with their D-enantiomers at specific positions is a highly effective method to increase resistance to enzymatic degradation. The most common substitution is at the Gly² position with a D-amino acid like D-alanine, which protects against aminopeptidase (B13392206) activity. scilit.com

Furthermore, substitutions at other positions can also confer stability. For example, replacing the leucine (B10760876) at position 5 with D-norleucine (D-Nle) can enhance stability without significantly compromising opioid activity. The analog Tyr-D-Ala-Gly-Phe-D-Nle-Arg-Phe is an example of a systematically modified extended enkephalin designed for increased metabolic stability.

N-Alkylation and C-Terminal Amidation

Modifications at the N- and C-termini of the peptide are also effective in preventing degradation by exopeptidases.

N-Alkylation: The addition of an alkyl group, such as a methyl group, to the N-terminal amino group of Tyr¹ can block the action of aminopeptidases. N-methylation of the Tyr¹ residue has been shown to increase the stability of enkephalin analogs.

C-Terminal Amidation: The replacement of the C-terminal carboxyl group with an amide group is a common strategy to prevent degradation by carboxypeptidases. This modification is frequently employed in the design of synthetic peptide drugs. nih.gov

Development of Synthetic Extended Enkephalin Analogs and Peptidomimetics

Building upon the structure-activity relationship studies, researchers have developed a wide array of synthetic extended enkephalin analogs and peptidomimetics with improved pharmacological profiles. These efforts aim to create molecules with enhanced potency, selectivity, metabolic stability, and bioavailability.

Peptidomimetics are compounds that mimic the essential elements of a peptide's structure and function but have been modified to improve their drug-like properties. nih.gov This can involve alterations to the peptide backbone, the use of unnatural amino acids, or the introduction of non-peptidic structural elements.

Cyclic Opioid Peptides for Improved Pharmacokinetic Properties

Cyclization is a powerful strategy to improve the pharmacokinetic properties of peptides. researchgate.netarizona.edu By constraining the conformational flexibility of the peptide, cyclization can lead to:

Increased Receptor Affinity and Selectivity: A more rigid structure can better fit the binding pocket of a specific receptor subtype. acs.org

Enhanced Metabolic Stability: The cyclic structure can be less susceptible to enzymatic degradation compared to its linear counterpart. nih.gov

Improved Bioavailability: The reduced flexibility and potential for increased lipophilicity can facilitate passage across biological membranes. arizona.edu

Cyclic enkephalin analogs are typically formed by creating a covalent bond between the side chains of two amino acids within the peptide sequence. For example, disulfide bridges between cysteine residues or amide linkages between the side chains of lysine (B10760008) and aspartic acid have been used to create cyclic opioid peptides with potent and selective activities. mdpi.com The development of cyclic analogs of extended enkephalins represents a promising avenue for creating novel analgesic agents with superior therapeutic profiles.

Research on "Enkephalin-leu, arg(6)-phe(7)-" Remains Elusive

The field of opioid peptide research has thoroughly investigated modifications at various positions of the enkephalin pentapeptide backbone (Tyr-Gly-Gly-Phe-Leu/Met) to understand how these changes influence receptor selectivity (for mu, delta, and kappa opioid receptors) and potency. These studies have led to the development of numerous analogs with altered pharmacological profiles.

However, the specific extension of Leu-enkephalin to "Enkephalin-leu, arg(6)-phe(7)-" does not appear to be a widely studied modification. Consequently, detailed research findings, including data tables that would be necessary to construct a thorough analysis of its structure-activity relationship and the design of analogs with modulated receptor selectivity and potency, are not available.

It is possible that research on this specific compound is limited, has been conducted under a different nomenclature, or is part of proprietary research not yet publicly disclosed. Without accessible data, a detailed and scientifically accurate article on the SAR of "Enkephalin-leu, arg(6)-phe(7)-" cannot be generated at this time.

Advanced Research Methodologies in Extended Enkephalin Research

In Vitro Pharmacological Assays

In vitro assays are fundamental in characterizing the interaction of Enkephalin-leu, arg(6)-phe(7)- and its analogs with biological systems in a controlled laboratory setting. These assays provide critical data on receptor affinity, functional activity, and signaling pathways.

Radioligand binding assays are a cornerstone for determining the affinity and selectivity of a ligand for its receptor. nih.gov These assays involve the use of a radioactively labeled ligand that binds to the receptor of interest. The affinity of an unlabeled compound, such as an enkephalin analog, is determined by its ability to compete with and displace the radioligand from the receptor. The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand is known as the IC50 value, which can be converted to an inhibition constant (Ki) to reflect the binding affinity.

Studies on Met-enkephalin-Arg6-Phe7 (MERF), a closely related endogenous heptapeptide (B1575542), have utilized these assays to establish its receptor selectivity profile. Research has shown that MERF possesses a high affinity for mu-opioid receptors (MOR) in human cerebral cortex membranes. nih.gov In these experiments, MERF effectively competed with the MOR-selective radioligand [3H]DAMGO but had little influence on the binding of radioligands for delta- (DOR) or kappa- (KOR) opioid receptors. nih.gov The presence of sodium chloride and guanine (B1146940) nucleotides can decrease the binding affinity of agonist peptides, which is a characteristic feature of agonist-receptor interactions. nih.govresearchgate.net

Modifications to the peptide sequence can fundamentally alter receptor selectivity. For example, the synthetic analog Tyr-d-Ala-Gly-Phe-d-Nle-Arg-Phe (DADN) was found to have a preference for μ-opioid-binding sites, a shift from the mixed κ2/δ preference of the parent compound MERF. doi.org

Table 1: Opioid Receptor Binding Affinities of Enkephalin Analogs

| Compound | Receptor | Radioligand | Preparation | Ki (nM) |

|---|---|---|---|---|

| Met-Enkephalin-Arg6-Phe7 (MERF) | Mu (μ) | [3H]DAMGO | Human Cerebral Cortex | High Affinity* |

| Tyr-d-Ala-Gly-Phe-d-Nle-Arg-Phe (DADN) | Mu (μ) | [3H]DADN | Rat Brain Membranes | 0.83 ± 0.11 |

| Tyr-d-Ala-Gly-Phe-d-Nle-Arg-Phe (DADN) | Delta (δ) | [3H]DPDPE | Rat Brain Membranes | 41.5 ± 5.6 |

*Specific Ki value not provided in the source, but described as "high affinity". nih.gov Data for DADN from heterologous competition assays. doi.org

The binding of an agonist to a G-protein coupled receptor (GPCR), such as the opioid receptors, initiates a conformational change that facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the associated G-protein, leading to its activation. creative-bioarray.comnih.gov The agonist-stimulated GTPγS binding assay is a functional measure of this primary step in signal transduction. nih.gov It utilizes a non-hydrolyzable GTP analog, [35S]GTPγS, which binds to the activated G-protein α-subunit. creative-bioarray.comrevvity.com The accumulation of radioactivity is proportional to the extent of G-protein activation and can be used to determine the potency (EC50) and efficacy (Emax) of an agonist. creative-bioarray.comrevvity.com

This technique has been applied to MERF and its derivatives to confirm their agonist activity. nih.govresearchgate.net Studies in rat and frog brain membranes showed that these peptides stimulate [35S]GTPγS binding, and this stimulation could be inhibited by selective antagonists for kappa- and delta-opioid receptors, indicating that G-protein activation occurs primarily through these receptor types. nih.gov Further research using Chinese Hamster Ovary (CHO) cells expressing different splice variants of the mu-opioid receptor demonstrated that the potency and efficacy of [Met]5Enkephalin-Arg6-Phe7 varied significantly depending on the receptor isoform, highlighting the subtle complexities of receptor-ligand interactions. mdpi.com For instance, the EC50 value for this peptide showed a greater than five-fold difference between the mMOR-1O and mMOR-1E variants. mdpi.com

Table 2: G-Protein Activation by [Met]⁵Enkephalin-Arg⁶-Phe⁷ in CHO Cells Expressing Mu-Opioid Receptor (MOR) Splice Variants

| MOR Variant | Potency (EC50, nM) | Efficacy (%Max) |

|---|---|---|

| mMOR-1 | 1.9 ± 0.4 | 86 ± 4 |

| mMOR-1A | 2.1 ± 0.4 | 88 ± 4 |

| mMOR-1B | 1.8 ± 0.4 | 89 ± 4 |

| mMOR-1C | 1.7 ± 0.4 | 87 ± 4 |

| mMOR-1D | 2.0 ± 0.4 | 89 ± 4 |

| mMOR-1E | 10.3 ± 1.6 | 82 ± 4 |

Data adapted from studies on mouse MOR (mMOR) splice variants. mdpi.com

In addition to G-protein activation, agonist binding to GPCRs can also trigger the recruitment of β-arrestin proteins. This process is crucial for receptor desensitization, internalization, and for initiating G-protein-independent signaling pathways. nih.gov The concept of "biased agonism" or "functional selectivity" describes how some ligands can preferentially activate either the G-protein pathway or the β-arrestin pathway at the same receptor. unc.edu This has significant implications for drug design, as the different pathways can be associated with therapeutic effects versus side effects. unc.edu

β-arrestin recruitment assays, often utilizing techniques like Bioluminescence Resonance Energy Transfer (BRET), are used to quantify this aspect of ligand activity. nih.gov In a typical BRET assay, the receptor is tagged with a fluorescent protein (e.g., YFP) and β-arrestin is tagged with a luciferase (e.g., Rluc). Upon ligand-induced interaction, the proteins come into close proximity, allowing energy transfer from the luciferase to the fluorescent protein, which can be measured. nih.gov

While specific data on β-arrestin recruitment for Enkephalin-leu, arg(6)-phe(7)- is not detailed in the provided sources, studies on analogs of Leu-enkephalin have employed these assays. For example, analogs with substitutions at the Phe4 position were evaluated for β-arrestin 2 recruitment at both δ- and μ-opioid receptors, showing a range of potencies and efficacies. nih.gov This demonstrates the utility of such assays in characterizing the complete signaling profile of enkephalin-based peptides.

Bioassays using isolated tissue preparations are classical pharmacological tools that provide a measure of a compound's functional activity in a complex biological system. nih.gov The guinea pig ileum (GPI) longitudinal muscle preparation is rich in mu-opioid receptors, while the mouse vas deferens (MVD) is predominantly populated with delta-opioid receptors. nih.govnih.gov Therefore, by measuring the ability of an opioid peptide to inhibit electrically stimulated contractions in these tissues, researchers can determine its potency (IC50) and its relative selectivity for μ- versus δ-receptors. nih.gov

Studies have shown that shorter pro-enkephalin A-derived peptides, including Met-enkephalin-Arg6-Phe7, exhibit their highest potency in the MVD preparation. nih.gov This suggests a preferential activity at delta-opioid receptors. nih.gov In contrast, larger enkephalin-containing peptides are often more potent in the GPI assay, indicating a preference for mu-receptors. nih.gov These bioassays are invaluable for the initial identification and characterization of endogenous opioid peptides and for studying structure-activity relationships. nih.gov

Table 3: Opioid Activity of Pro-Enkephalin-Derived Peptides in Isolated Tissues

| Peptide | Tissue | Primary Receptor Type | Potency |

|---|---|---|---|

| Met-enkephalin | Mouse Vas Deferens | Delta (δ) | High |

| Met-enkephalin-Arg6-Phe7 | Mouse Vas Deferens | Delta (δ) | High |

| Met-enkephalin-Arg6-Gly7-Leu8 | Mouse Vas Deferens | Delta (δ) | High |

| BAM 12P | Guinea Pig Ileum | Mu (μ) | High |

This table summarizes the relative potencies as described in the literature. nih.gov

Biochemical Analysis Techniques

Biochemical techniques are critical for the isolation, purification, and structural confirmation of peptides like Enkephalin-leu, arg(6)-phe(7)- from both natural sources and synthetic preparations.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis. In RP-HPLC, peptides are separated based on their hydrophobicity, with more hydrophobic peptides interacting more strongly with the nonpolar stationary phase and thus eluting later under a gradient of increasing organic solvent.

HPLC is an indispensable tool in enkephalin research. It has been used to demonstrate the existence of Met-Enk-Arg6-Phe7 in human gastric antrum, where it was identified and quantified following separation by HPLC and detection by radioimmunoassay. nih.gov Similarly, HPLC was crucial for the isolation and identification of this heptapeptide from bovine adrenal medullary granules and striatum. pnas.org The technique is also fundamental for the purification of synthetically produced peptides and their radiolabeled analogs, ensuring the homogeneity required for pharmacological assays. doi.org For example, the purification of a tritiated analog of MERF was achieved using a C18 column with a water/acetonitrile gradient. doi.org The composition of incubation mixtures in peptide stability and reaction studies can also be monitored effectively using RP-HPLC methods. nih.gov

Immunoprecipitation and Radioimmunoassays for Peptide Detection

Radioimmunoassay (RIA) is a highly sensitive and specific technique used to quantify the concentration of peptides like enkephalins in biological samples. nih.govtaylorfrancis.com The fundamental principle of RIA is competitive binding, where a radiolabeled version of the peptide (the "tracer") competes with the unlabeled peptide in the sample for a limited number of binding sites on a specific antibody. revvity.com The amount of radioactivity bound to the antibody is inversely proportional to the concentration of the unlabeled peptide in the sample.

Developing a robust RIA for an extended enkephalin involves several key steps:

Antibody Production: Antibodies are generated by immunizing animals with the target peptide, which is typically conjugated to a larger carrier protein to enhance its immunogenicity. The resulting antiserum must be characterized for its titer, avidity, and, most importantly, specificity. nih.gov

Tracer Preparation: A radiolabeled version of the peptide is created, commonly by incorporating a radioactive isotope of iodine (¹²⁵I) onto a tyrosine residue. nih.gov

Assay Optimization: The assay is optimized to achieve a balance of sensitivity and accuracy, typically ensuring that in the absence of any unlabeled peptide, about 30-60% of the tracer is bound by the antibody. revvity.com

A critical aspect of RIA is the specificity of the antibody, which determines its ability to distinguish between the target peptide and other structurally similar molecules. For an assay targeting Enkephalin-leu, arg(6)-phe(7)-, the antibody must show minimal cross-reactivity with the parent pentapeptide (Leu-enkephalin), other proenkephalin A-derived peptides, and the corresponding methionine analogs. nih.gov

Table 1: Key Parameters in Radioimmunoassay (RIA) Development for Extended Enkephalins

| Parameter | Description | Importance |

| Antibody Titer | The dilution of antiserum required to bind a specific percentage (e.g., 50%) of the radiolabeled tracer. | Determines the working concentration of the antibody for optimal assay performance. |

| Specificity | The ability of the antibody to bind exclusively to the target peptide. | Ensures that the assay is measuring only the intended analyte and not related peptides. |

| Cross-reactivity | The degree to which the antibody binds to molecules other than the target peptide. | Low cross-reactivity with related enkephalins (e.g., Leu-enkephalin, Met-enkephalin) is essential for accuracy. |

| Sensitivity (IC₅₀) | The concentration of unlabeled peptide that displaces 50% of the bound radiolabeled tracer. | Defines the detection limit of the assay, with lower values indicating higher sensitivity. |

Immunoprecipitation is another antibody-based technique often used in conjunction with RIA or mass spectrometry. It involves using a specific antibody to isolate the peptide of interest from a complex mixture, such as a tissue homogenate. The antibody-peptide complex is then captured, typically using protein A/G-coated beads, allowing for the purification and concentration of the peptide before quantification or further analysis.

Enzymatic Digestion and Product Analysis

Understanding the metabolic fate of Enkephalin-leu, arg(6)-phe(7)- is crucial for determining its biological activity and duration of action. This is achieved through enzymatic digestion studies followed by product analysis. The peptide is incubated with various biological preparations, such as brain tissue homogenates, synaptosomal membranes, or purified enzymes, and the resulting fragments are identified. nih.gov

Enkephalin-leu, arg(6)-phe(7)- originates from the precursor protein proenkephalin A. wikipedia.org The processing of this precursor involves a series of enzymatic cleavages at specific sites, typically after pairs of basic amino acids (lysine, arginine), to release various opioid peptides. nih.gov A trypsin-like serine protease found in adrenal chromaffin granule membranes has been shown to cleave proenkephalin A-derived peptides between and following paired basic residues, a process that can generate extended enkephalins like Met-enkephalin-Arg-Phe. nih.gov

Once released, the heptapeptide is subject to further degradation by peptidases. Studies on the closely related Met-enkephalin-Arg(6)-Phe(7) have shown that its degradation pathway differs from that of the pentapeptide Leu-enkephalin. While Leu-enkephalin is primarily cleaved by aminopeptidases, the heptapeptide is a substrate for angiotensin-converting enzyme (ACE), which cleaves the bond between Phe(5) and Arg(6) to release Met-enkephalin and the dipeptide Arg-Phe. This distinct metabolic pathway suggests that extended enkephalins may serve as a reservoir for the in-situ generation of the core pentapeptide.

Table 2: Enzymatic Processing of Proenkephalin A and Extended Enkephalins

| Enzyme Class | Action | Substrate(s) | Products |

| Trypsin-like Proteases | Cleavage after paired basic residues | Proenkephalin A | Extended enkephalins (e.g., Met-enkephalin-Arg-Phe), Leu-enkephalin |

| Angiotensin-Converting Enzyme (ACE) | Cleavage of the Phe⁵-Arg⁶ bond | Met-enkephalin-Arg⁶-Phe⁷ | Met-enkephalin, Arg-Phe |

| Aminopeptidases | Cleavage of the Tyr¹-Gly² bond | Leu-enkephalin | Tyrosine, Gly-Gly-Phe-Leu |

The analysis of digestion products is typically performed using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or RIA, allowing for the precise identification and quantification of the resulting peptide fragments.

Neuroanatomical Localization Techniques (Immunocytochemistry/Immunohistochemistry)

Immunocytochemistry (ICC) and immunohistochemistry (IHC) are powerful techniques used to visualize the distribution of specific peptides within cells and tissues, respectively. These methods utilize antibodies that specifically bind to the target peptide, and this binding is then visualized using fluorescent or enzymatic labels. mdpi.com

Studies using antibodies specific for the C-terminus of Met-enkephalin-Arg(6)-Phe(7) have revealed a distinct neuroanatomical distribution compared to that of Met-enkephalin. nih.gov While the two peptides are co-localized in some brain regions, such as the nucleus of the solitary tract and the hypothalamus, many areas show differential staining. nih.gov For instance, cell bodies in the olfactory bulb, nucleus accumbens, caudate-putamen, and hippocampus are stained by the heptapeptide antiserum but not by the Met-enkephalin antiserum. nih.gov Conversely, the globus pallidus and substantia innominata contain abundant fibers reactive for Met-enkephalin but not for the heptapeptide. nih.gov

These differential distribution patterns suggest that the post-translational processing of proenkephalin A is tissue-specific. nih.gov In some neurons, the precursor may be processed to primarily store and release the heptapeptide, which could act as an opioid agonist in its own right, while in other neurons, processing continues to the pentapeptide. nih.govnih.gov Given that Enkephalin-leu, arg(6)-phe(7)- is also derived from proenkephalin A, it is expected to be found in similar neuronal systems, although its precise distribution has not been as extensively mapped.

Table 3: Comparative Immunohistochemical Distribution of Met-enkephalin (Met-Enk) vs. Met-enkephalin-Arg⁶-Phe⁷ (Heptapeptide)

| Brain Region | Met-Enk Immunoreactivity | Heptapeptide Immunoreactivity |

| Globus Pallidus | Abundant fibers and terminals | Low to none |

| Caudate-Putamen | Abundant fibers and terminals | Stained cell bodies, fewer fibers |

| Nucleus Accumbens | Moderate fibers | Stained cell bodies |

| Hypothalamus | Similar fiber patterns | Similar fiber patterns |

| Nucleus of Solitary Tract | Similar cell body staining | Similar cell body staining |

Data based on studies of the methionine analog. nih.gov

Biophysical and Computational Modeling Approaches

Understanding the three-dimensional structure (conformation) of Enkephalin-leu, arg(6)-phe(7)- is essential for explaining its binding affinity and selectivity for different opioid receptors. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the solution-state structure of peptides.

While direct NMR studies on Enkephalin-leu, arg(6)-phe(7)- are limited, extensive research on the parent pentapeptide, Leu-enkephalin, provides a foundation. These studies show that Leu-enkephalin is highly flexible and can adopt multiple conformations. In different solvents, it can exist in folded structures, often characterized by a β-bend involving the Gly-Gly-Phe sequence, or in more extended forms. The C-terminal extension with the charged and flexible Arg-Phe dipeptide would significantly alter the conformational landscape. The additional residues could fold back to interact with the core pentapeptide sequence or extend away from it, influencing how the peptide fits into the binding pocket of an opioid receptor. The incorporation of conformational constraints, such as cyclization, is a common strategy in opioid peptide research to stabilize a specific bioactive conformation and enhance receptor selectivity. nih.gov

Complementing experimental techniques, computational approaches like molecular dynamics (MD) simulations and quantum chemical calculations provide powerful insights into the behavior of peptides at an atomic level. researchgate.net

Furthermore, these simulations can be used for molecular docking, where the peptide is computationally placed into the binding site of a known opioid receptor structure. This allows researchers to predict the specific interactions—such as hydrogen bonds and hydrophobic contacts—that stabilize the peptide-receptor complex. researchgate.net According to the "message-address" concept for opioid peptides, the N-terminal Tyr-Gly-Gly-Phe sequence (the "message") is crucial for receptor activation, while the C-terminal extension (the "address") modulates receptor selectivity. mdpi.com Computational models can help elucidate how the Arg-Phe "address" of this heptapeptide directs its binding toward specific opioid receptor subtypes, providing a rational basis for the design of new, more selective opioid ligands.

Future Research Directions and Pharmacological Implications

Elucidation of Specific Biological Functions of Endogenous Extended Leu-Enkephalin Forms

The precursor protein proenkephalin A contains multiple copies of Met-enkephalin and a single copy of Leu-enkephalin. nih.gov The processing of this precursor is highly complex and tissue-specific, often yielding larger, C-terminally extended peptides in addition to the classic pentapeptides. annualreviews.orgnih.govoup.com For instance, in cardiac tissue, the heptapeptide (B1575542) [Met⁵]enkephalin-Arg⁶-Phe⁷ (MEAP) and other larger intermediates represent a significant portion of the total enkephalins, suggesting that extended forms are physiologically important products and not merely metabolic intermediates. physiology.org

While Leu-enkephalin is well-established as a product of proenkephalin, the specific endogenous identification and functional roles of its extended forms, like Tyr-Gly-Gly-Phe-Leu-Arg-Phe, are a critical area for future investigation. A primary biological function of these extended sequences appears to be the modulation of receptor selectivity. While Leu-enkephalin shows a preference for the delta-opioid receptor (DOR), extended versions such as the related heptapeptide Met-enkephalin-Arg-Phe exhibit comparable affinities for both mu-opioid (MOR) and delta-opioid receptors. annualreviews.orgguidetopharmacology.org This shift in receptor profile suggests that tissue-specific processing can generate peptides that activate different combinations of opioid receptors, leading to distinct physiological outcomes.

Future research must focus on:

Identifying and Quantifying Endogenous Forms: Developing advanced mass spectrometry and immunoassay techniques to definitively identify and quantify C-terminally extended Leu-enkephalin peptides like Tyr-Gly-Gly-Phe-Leu-Arg-Phe in various tissues, particularly within the central nervous system and peripheral sites of inflammation and pain.

Mapping Receptor Interaction Profiles: Characterizing the binding affinities and functional activities of these identified endogenous peptides at all opioid receptor subtypes (mu, delta, and kappa).

Understanding Tissue-Specific Processing: Investigating the specific proteases and cellular conditions that lead to the generation of extended Leu-enkephalin forms in different physiological and pathological states. The processing of proenkephalin A can vary significantly between tissues like the brain, adrenal medulla, and gut, resulting in different patterns of peptide products. annualreviews.orgnih.gov

Designing Novel Extended Enkephalin Analogs with Enhanced Stability and Receptor Subtype Specificity

A significant hurdle for the therapeutic use of natural enkephalins is their rapid degradation by peptidases in the body and poor penetration of the blood-brain barrier. ias.ac.innih.gov This has driven extensive research into designing synthetic analogs with improved pharmacological properties. The structural insights gained from endogenous extended enkephalins provide a valuable template for this rational drug design.

Key strategies for developing novel analogs include:

Enhancing Metabolic Stability: Native enkephalins are quickly broken down by aminopeptidases and angiotensin-converting enzyme. mdpi.com Stability can be drastically improved by strategic chemical modifications. One successful approach is the substitution of the glycine (B1666218) at position 2 with a D-amino acid, such as D-alanine, which protects the peptide from cleavage by aminopeptidases. ias.ac.inmdpi.com Furthermore, modifications to the phenylalanine at position 4, such as meta-position substitutions, have been shown to significantly increase plasma half-life by hindering enzymatic degradation. mdpi.combiorxiv.org